Home > Products > Screening Compounds P76305 > 4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one - 952861-52-8

4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Catalog Number: EVT-3109610
CAS Number: 952861-52-8
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,4-Dihydroquinoxalin-2(1H)-ones are a class of nitrogen-containing heterocyclic compounds characterized by a quinoxaline core with a saturated six-membered ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral [], anticancer [, , , , , ], and antimicrobial properties []. Their structural versatility allows for various modifications, making them attractive scaffolds for developing new pharmaceuticals.

Synthesis Analysis
  • Condensation of o-phenylenediamines with α-keto acids or esters: This classic method involves the reaction of o-phenylenediamine derivatives with α-keto acids or esters, typically under acidic conditions, to form the desired quinoxalinone ring system [].
  • Multicomponent reactions: Efficient one-pot multicomponent reactions have been developed, allowing for the rapid assembly of diversely substituted 3,4-dihydroquinoxalin-2(1H)-ones. For example, a three-component reaction involving benzene-1,2-diamines, dialkyl acetylenedicarboxylates, and ninhydrin has been reported for synthesizing highly functionalized derivatives [].
  • Cyclization reactions: Various cyclization strategies have also been employed, often starting from readily available precursors. For instance, 3-benzylquinoxalin-2(1H)-ones have been synthesized from 3-aryloxirane-2-carboxamides via a multistep sequence involving cyclization and oxidation steps [].
Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom at the 1-position of the quinoxalinone ring can be readily alkylated using various alkylating agents, allowing for the introduction of diverse substituents [].
  • Condensation reactions: The carbonyl group at the 2-position can participate in condensation reactions with amines and hydrazines, leading to the formation of imines, hydrazones, and other derivatives [].
Mechanism of Action
  • Tubulin polymerization inhibition: Some derivatives have been identified as potent inhibitors of tubulin polymerization, a key process involved in cell division. These compounds bind to tubulin, disrupting its ability to assemble into microtubules, ultimately leading to cell cycle arrest and apoptosis [, ].
  • AMPA receptor antagonism: Certain quinoxalinone derivatives exhibit anticonvulsant activity by acting as antagonists of the AMPA subtype of glutamate receptors in the central nervous system. By blocking the binding of glutamate to AMPA receptors, these compounds can reduce neuronal excitability and prevent seizures [, ].
Applications
  • Drug discovery: A primary area of interest is their potential as lead compounds for developing new drugs targeting cancer, viral infections, bacterial infections, and neurological disorders [, , , , ].
  • Agrochemicals: Their potential as herbicides and fungicides in agriculture has also been investigated [].

7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2)

    Compound Description: This compound demonstrated promising anticancer activity in previous studies, showing significant tumor growth inhibition in mice with minimal toxicity []. Further investigation revealed its potent antiproliferative activity against a wide range of human tumor cell lines, attributed to its ability to disrupt tumor vasculature and inhibit tubulin polymerization [].

    Relevance: Compound 2 shares the core 3,4-dihydroquinoxalin-2(1H)-one structure with the target compound, 4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one. The presence of a quinazoline ring at the 4-position of the dihydroquinoxalinone in compound 2 highlights the exploration of various substituents at this position for enhancing biological activity. This structural similarity suggests a potential for shared mechanisms of action and encourages further investigation into the anticancer properties of the target compound.

N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide (Compound 1)

    Compound Description: This quinoxalin-2(1H)-one derivative emerged as a potent in vitro inhibitor of the hepatitis C virus (HCV) []. This discovery prompted a structure-activity relationship study, focusing on modifications to the quinoxalinone scaffold to improve antiviral potency and selectivity [].

    Relevance: This compound shares the quinoxalin-2(1H)-one core with 4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one. Though their substituents differ, the shared scaffold suggests potential for broader antiviral activity within this chemical class, including for the target compound.

4-[(2E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]-3,4-dihydroquinoxalin-2(1H)-one (Compound 19a)

    Compound Description: This compound is a potent bromodomain and extra-terminal (BET) protein inhibitor []. Its co-crystal structure with human BRD4(1) was determined, offering valuable insights into its binding mode [].

    Relevance: Compound 19a is structurally related to 4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one by sharing the 3,4-dihydroquinoxalin-2(1H)-one scaffold. This suggests that the target compound, bearing a different but potentially bioisosteric substituent at the 4-position, might also exhibit BET protein inhibitory activity, warranting further investigation.

4-[(5-phenylpyridin-3-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one (Compound 19d)

    Compound Description: Similar to Compound 19a, this compound demonstrates potent BET protein inhibitory activity and was co-crystallized with human BRD4(1) to elucidate its binding interactions [, ].

    Relevance: Sharing the 3,4-dihydroquinoxalin-2(1H)-one core with 4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one and bearing a pyridinyl substituent at the 4-position, this compound further strengthens the potential of the target compound as a BET protein inhibitor and emphasizes the significance of substituent modifications on the quinoxalinone scaffold for modulating biological activity.

3-(2-aryl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones

    Compound Description: These compounds are easily synthesized via the reaction of 3-(2-aryl-2-oxoethyl)-3,4-dihydroquinoxalin-2(1H)-ones with hydrazine hydrate (and phenylhydrazine) []. They serve as key intermediates in the synthesis of 2-(pyrazol-3-yl)benzimidazoles through a novel acid-catalyzed rearrangement involving the contraction of the pyrazine ring of the quinoxaline system [].

    Relevance: The 3-(2-aryl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones share a significant portion of their structure with 4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one. This structural similarity highlights the versatility of the quinoxalin-2(1H)-one scaffold and its susceptibility to diverse chemical transformations, potentially leading to derivatives with unique properties.

Properties

CAS Number

952861-52-8

Product Name

4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

IUPAC Name

4-[4-(benzenesulfonyl)butanoyl]-1,3-dihydroquinoxalin-2-one

Molecular Formula

C18H18N2O4S

Molecular Weight

358.41

InChI

InChI=1S/C18H18N2O4S/c21-17-13-20(16-10-5-4-9-15(16)19-17)18(22)11-6-12-25(23,24)14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,19,21)

InChI Key

DOIFYEPMTIAWJO-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CCCS(=O)(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.